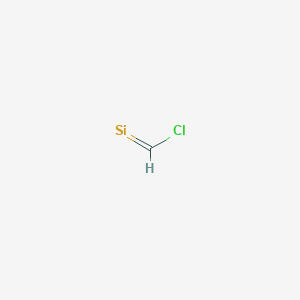![molecular formula C9H12N2O10 B14413319 ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid CAS No. 80921-06-8](/img/structure/B14413319.png)
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is a complex organic compound characterized by multiple carboxyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of amino acids with aldehydes or ketones under photoredox-catalyzed conditions, using water as a solvent at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. The presence of multiple carboxyl and amino groups allows it to participate in complex biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups.
Malonic acid: Another dicarboxylic acid with a similar structure but fewer functional groups.
Succinic acid: A dicarboxylic acid with a four-carbon chain.
Uniqueness
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is unique due to its complex structure, which includes both amino and carboxyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to simpler dicarboxylic acids.
Propiedades
Número CAS |
80921-06-8 |
|---|---|
Fórmula molecular |
C9H12N2O10 |
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
2-[[2-carboxy-2-(dicarboxymethylamino)ethyl]amino]propanedioic acid |
InChI |
InChI=1S/C9H12N2O10/c12-5(13)2(11-4(8(18)19)9(20)21)1-10-3(6(14)15)7(16)17/h2-4,10-11H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
HGPQVVBIPHDXGH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC(C(=O)O)C(=O)O)NC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
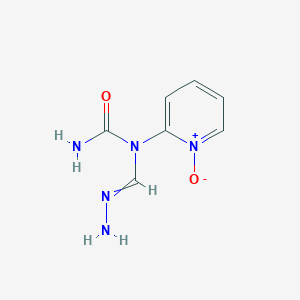
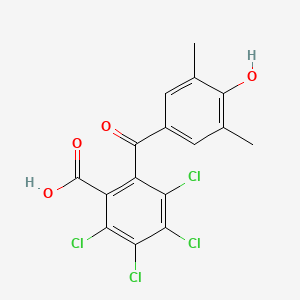

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
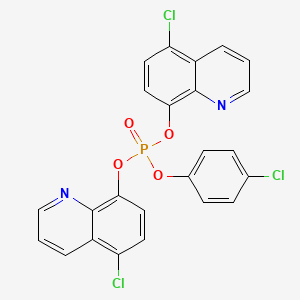
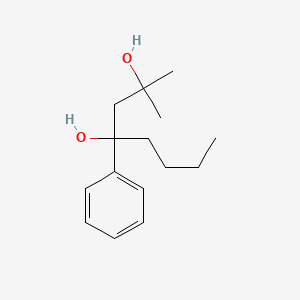
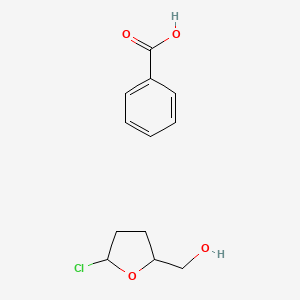

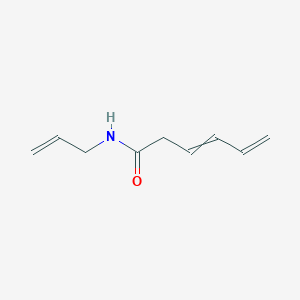
silane](/img/structure/B14413299.png)
